molecular formula C11H11N3O B13323717 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13323717
M. Wt: 201.22 g/mol
InChI Key: MTWYZKXGIGUIIR-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and an aldehyde group at position 4 of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between benzyl azide and propargyl alcohol, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of copper(I) catalysts and mild temperatures to ensure high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the benzyl and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-benzyl-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

MTWYZKXGIGUIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C=O

Origin of Product

United States

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